1-(Bromomethyl)spiro[2.4]hepta-4,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene is a unique organic compound that belongs to the spiro compound family. Spiro compounds are characterized by a structure where two rings are connected through a single atom. This particular compound features a bromomethyl group attached to a spiro[2.4]hepta-4,6-diene framework. The compound’s unique structure makes it an interesting subject for research in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)spiro[2.4]hepta-4,6-diene typically involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction yields the spiro compound with a bromomethyl group attached. The reaction conditions are crucial, as the presence of sodium in liquid ammonia facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted spiro[2.4]hepta-4,6-diene derivatives.
Oxidation Reactions: Oxidized spiro compounds.
Reduction Reactions: Methyl-substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)spiro[2.4]hepta-4,6-diene involves its interaction with various molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spiro structure provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.4]hepta-4,6-diene: The parent compound without the bromomethyl group.
1,2-Dibromoethane: A reagent used in the synthesis of the spiro compound.
Cyclopentadiene: Another reagent involved in the synthesis.
Uniqueness
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for the synthesis of various derivatives and for studying the effects of the spiro structure on chemical reactivity.
Eigenschaften
CAS-Nummer |
86131-14-8 |
---|---|
Molekularformel |
C8H9Br |
Molekulargewicht |
185.06 g/mol |
IUPAC-Name |
2-(bromomethyl)spiro[2.4]hepta-4,6-diene |
InChI |
InChI=1S/C8H9Br/c9-6-7-5-8(7)3-1-2-4-8/h1-4,7H,5-6H2 |
InChI-Schlüssel |
YQHFDBPILLHLHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12C=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.